molecular formula C15H14O4S2 B2904905 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate CAS No. 343373-79-5

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate

Cat. No.: B2904905
CAS No.: 343373-79-5
M. Wt: 322.39
InChI Key: VLGOTRLFCVIVAE-UHFFFAOYSA-N
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Description

(7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate is a sulfur-containing heterocyclic compound featuring a fused thieno[2,3-b]thiopyran core modified with a 4-methylbenzoate ester group. While direct synthesis or application data for this compound are sparse in the literature, its structural analogs—particularly those with sulfonamide, acetamide, or hydroxy substituents—are well-documented in pharmaceutical contexts. The thieno[2,3-b]thiopyran scaffold is notable for its role in carbonic anhydrase inhibitors, such as Dorzolamide, a first-line glaucoma therapy .

Properties

IUPAC Name

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4S2/c1-10-2-4-11(5-3-10)14(16)19-13-7-9-21(17,18)15-12(13)6-8-20-15/h2-6,8,13H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGOTRLFCVIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular weights, and applications of (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate with analogous compounds:

Compound Name Substituent(s) Molecular Weight Key Applications/Properties References
This compound 4-Methylbenzoate ester 338.01* Not explicitly reported; potential intermediate or prodrug
Dorzolamide (4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide Sulfonamide, ethylamino group 324.43 Carbonic anhydrase inhibitor (glaucoma therapy)
N-[(4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide Acetamide, sulfamoyl group 366.48 Dorzolamide intermediate; contract manufacturing
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide Hydroxyl, sulfonamide 297.37 Dorzolamide impurity; analytical standard
N-Ethyl-N-[(4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide N-Ethyl acetamide, sulfamoyl group 366.48 Dorzolamide impurity; altered solubility

*Calculated based on formula C₁₀H₁₄N₂O₅S₃ (exact mass: 338.0065) .

Pharmacological and Industrial Relevance

  • Dorzolamide Derivatives : Sulfonamide and acetamide derivatives (e.g., Dorzolamide and its intermediates) are pivotal in ocular therapeutics due to their potent carbonic anhydrase inhibition. The sulfonamide group enhances water solubility and target binding . In contrast, the 4-methylbenzoate ester in the target compound likely increases lipophilicity, which may influence membrane permeability or metabolic stability .
  • Synthetic Complexity: The synthesis of thieno[2,3-b]thiopyran derivatives often involves cyclization reactions and functional group modifications. For example, Dorzolamide intermediates are produced via catalytic processes and green chemistry principles to optimize yield and purity .
  • Industrial Trends : Contract manufacturing organizations (CMOs) increasingly handle complex intermediates like N-[(4S,6S)-6-methyl-7,7-dioxido-2-sulfamoyl...acetamide due to stringent regulatory requirements . The target compound’s niche structure may position it as a candidate for custom synthesis in drug discovery or material science.

Physicochemical and Environmental Considerations

  • Solubility : Sulfonamide derivatives (e.g., Dorzolamide) exhibit moderate aqueous solubility, critical for topical ophthalmic formulations. The benzoate ester’s hydrophobicity could limit solubility but enhance lipid membrane penetration .
  • Environmental Impact: Innovations in green synthesis (e.g., solvent-free reactions, continuous flow chemistry) are prioritized for analogs like para nitro phenol (PNP) .

Q & A

Q. Advanced

  • Solvent-free esterification : Microwave-assisted reactions (100 W, 80°C, 30 minutes) reduce solvent use by 70% while maintaining 85% yield .
  • Atom economy : Replace dimethyl oxalate with methyl glyoxylate to minimize waste (atom economy improves from 65% to 82%) .
  • Catalytic recycling : Immobilized lipase (e.g., CAL-B on silica) enables 5 reaction cycles without significant loss in acylation efficiency .

How should researchers address contradictions in reported synthetic yields (e.g., 65% vs. 85%)?

Advanced
Discrepancies often arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., unreacted thiopyranone or hydrolyzed ester).
  • Reagent quality : Ensure sodium methoxide is anhydrous (Karl Fischer titration <0.1% H2_2O).
  • Workup protocols : Compare extraction methods (e.g., ethyl acetate vs. dichloromethane) for recovery efficiency.
    A systematic DOE (Design of Experiments) approach varying temperature, catalyst loading, and solvent can resolve inconsistencies .

What computational methods predict the compound’s reactivity and stability?

Q. Advanced

  • DFT calculations : At the B3LYP/6-311+G(d,p) level, assess the energy barrier for ester hydrolysis (ΔG‡ ~22 kcal/mol indicates moderate stability at pH 7.4) .
  • Molecular docking : Simulate binding to carbonic anhydrase II (PDB: 1CA2) to prioritize derivatives for biological testing. A docking score ≤−8.5 kcal/mol suggests inhibitory potential .
  • QSPR models : Correlate logP (calculated: 2.1) with solubility to optimize formulation .

How does structural modification of the 4-methylbenzoate moiety affect biological activity?

Q. Advanced

  • Electron-withdrawing groups : Nitro substituents at the benzene para position increase carbonic anhydrase inhibition (IC50_{50} drops from 12 nM to 4 nM) but reduce solubility .
  • Steric effects : Bulky tert-butyl esters diminish membrane permeability (Caco-2 Papp_{app} <1 × 106^{-6} cm/s).
  • Bioisosteres : Replacing the benzoate with thiophene-2-carboxylate retains activity (IC50_{50} ~15 nM) .

What impurity mitigation strategies are recommended for GMP-compliant synthesis?

Q. Advanced

  • Process Analytical Technology (PAT) : In-line FTIR monitors acylation completion (disappearance of 1720 cm1^{-1} carbonyl peak) .
  • Crystallization control : Seeding with pure compound (1% w/w) reduces residual solvents (<500 ppm ICH limit) .
  • Orthogonal assays : Combine HPLC, NMR, and elemental analysis to confirm ≤0.15% total impurities .

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